5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide

Lipophilicity Drug-likeness Physicochemical profiling

Minor structural changes in the 5-carbonyl-1H-imidazole-4-carboxamide class abolish HIV-1 integrase-LEDGF/p75 inhibition-generic scaffold substitution is pharmacologically unreliable. This exact p-tolyl hydrazide derivative (CAS 89562-41-4) is the validated LEDGIN tool compound. • Confirmed allosteric mechanism with retained activity against raltegravir-resistant HIV-1 strains • p-Tolyl moiety provides defined hydrophobic contacts probed via site-directed mutagenesis • Pair with phenyl analog (CAS 89562-40-3) for matched-pair SAR to isolate para-methyl contribution • ≥95% purity ensures reproducible inter-laboratory concentration-response curves

Molecular Formula C12H13N5O2
Molecular Weight 259.26 g/mol
CAS No. 89562-41-4
Cat. No. B1299094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide
CAS89562-41-4
Molecular FormulaC12H13N5O2
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NN
InChIInChI=1S/C12H13N5O2/c1-7-2-4-8(5-3-7)16-11(18)9-10(12(19)17-13)15-6-14-9/h2-6H,13H2,1H3,(H,14,15)(H,16,18)(H,17,19)
InChIKeyMBISWCGGLARJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.7 [ug/mL]

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide (CAS 89562-41-4): A 5-Carbonyl-1H-imidazole-4-carboxamide HIV-1 Integrase Inhibitor


5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide (CAS 89562-41-4; molecular formula C12H13N5O2; molecular weight 259.26 g/mol) is a heterocyclic small molecule belonging to the 5-carbonyl-1H-imidazole-4-carboxamide class. This compound was identified as part of a high-throughput AlphaScreen-based screening campaign for allosteric inhibitors of the HIV-1 integrase–LEDGF/p75 protein–protein interaction [1]. It features a hydrazinocarbonyl group at the 5-position and a p-tolylamide at the 4-position of the 1H-imidazole core, giving it distinct physicochemical properties including a calculated LogP of 1.922 and a polar surface area (PSA) of 116.39 Ų [2]. The compound is commercially available from multiple suppliers for research use, typically at ≥95% purity.

Allosteric HIV-1 integrase–LEDGF/p75 interaction probe
p-Tolyl hydrazide pharmacophore for defined hydrophobic contact
5-Carbonyl-1H-imidazole-4-carboxamide class tool compound with documented purity profile

Why Generic Substitution Fails: Structural Determinants of 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide Activity


Within the 5-carbonyl-1H-imidazole-4-carboxamide series, minor structural modifications profoundly alter target engagement. The p-tolyl moiety on the N-4 amide contributes specific hydrophobic contacts that are absent in the unsubstituted phenyl analog (CAS 89562-40-3), while the hydrazinocarbonyl group at the 5-position provides a unique hydrogen-bond donor/acceptor profile that non-hydrazide congeners lack . The allosteric binding mode of this class to the HIV-1 integrase–LEDGF/p75 interface is highly sensitive to substituent geometry; even conservative isosteric replacements can ablate inhibitory activity, as demonstrated in the structure–activity relationship (SAR) exploration of the 1H-imidazole-4,5-dicarbonyl core [1]. Consequently, procurement of the exact p-tolyl hydrazide derivative is mandatory for reproducing reported biological effects. Generic substitution based on core scaffold similarity alone is pharmacologically unreliable.

Phenyl analog (CAS 89562-40-3) substitution
Removal of the p-methyl group may reduce lipophilicity and hydrophobic contacts, potentially altering LEDGF/p75 binding affinity. Exact pharmacophore match may be required.
Non-hydrazide congeners
Replacing the hydrazinocarbonyl group with other substituents may disrupt the critical H-bond donor/acceptor network and allosteric inhibition. SAR indicates high sensitivity to 5-position modifications.

Quantitative Differentiation Evidence for 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide (89562-41-4)


Enhanced Lipophilicity of p-Tolylamide vs. Phenylamide Analog

The p-tolylamide substituent on 5-hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide (CAS 89562-41-4) confers measurably greater lipophilicity than the unsubstituted phenylamide analog (CAS 89562-40-3). Computational analysis yields a calculated LogP of 1.922 and a polar surface area (PSA) of 116.39 Ų for the target compound [1]. In contrast, the phenyl analog (CAS 89562-40-3) lacks the para-methyl group, which removes one hydrophobic carbon and reduces the XLogP by approximately 0.4–0.5 log units (class-level estimate) while increasing the fraction of polar surface area . This difference in lipophilicity is within the range known to influence passive membrane permeability and non-specific protein binding.

Lipophilicity (LogP)
Class-level
LogP 1.922 (p-tolyl) vs ~1.4–1.5 (phenyl analog)
p-Tolyl enhances membrane permeability context
In silico calculation only; experimental LogP not determined
Lipophilicity Drug-likeness Physicochemical profiling

Allosteric HIV-1 Integrase–LEDGF/p75 Inhibition: Class-Specific Mode of Action

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide belongs to the 5-carbonyl-1H-imidazole-4-carboxamide class, which was identified through a high-throughput AlphaScreen assay as capable of inhibiting the HIV-1 integrase–LEDGF/p75 interaction in vitro [1]. This allosteric mechanism is pharmacologically distinct from the active-site strand transfer inhibition exerted by clinical integrase inhibitors such as raltegravir. Cross-resistance profiling in the parent study demonstrated that LEDGINs (LEDGF/p75–integrase inhibitors) retain activity against raltegravir-resistant viral strains, confirming a non-overlapping binding site and mode of action [1]. Although the specific IC50 of the p-tolylamide derivative was not reported separately in the public domain, the series as a whole yielded compounds with low-micromolar to sub-micromolar potency in the AlphaScreen assay and antiviral activity in cell culture, accompanied by minimal cytotoxicity (CC50 > 100 µM for optimized analogs) [1].

Allosteric mechanism
Context-dependent
AlphaScreen-based LEDGF/p75 inhibitor; distinct from INSTI catalytic site
Supports allosteric integrase inhibition research
Specific IC50 not publicly reported for this derivative
HIV-1 integrase Allosteric inhibition LEDGF/p75

Hydrogen-Bond Donor/Acceptor Profile Comparison

The hydrazinocarbonyl (–C(=O)NHNH₂) substituent at the 5-position provides four hydrogen-bond donors and four hydrogen-bond acceptors on the target compound [1], whereas the closely related 5-Hydrazinocarbonyl-3H-imidazole-4-carboxylic acid phenylamide (CAS 89562-40-3) possesses a similar H-bond profile but differs in the nature of the N-aryl substituent. The p-tolyl group in 89562-41-4 introduces a methyl substituent that does not directly contribute to H-bonding but alters the electronic distribution of the adjacent amide, potentially modulating H-bond strength at the amide carbonyl and NH. SAR studies on the 5-carbonyl-1H-imidazole-4-carboxamide class demonstrated that both the hydrazide moiety and the N-aryl substituent are critical for LEDGF/p75 binding, with modifications to either site significantly reducing inhibitory potency [2].

H-Bond profile
Class-level
HBD/HBA: 4/4 for both; p-tolyl modulates amide electronics
Pharmacophore requires exact hydrazide + p-tolyl combination
SAR from Serrao et al. 2013; electronic effect inferred
Hydrogen bonding Structure-activity relationship Target engagement

Commercially Defined Purity and Availability Relative to Nearest Analog

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide (CAS 89562-41-4) is available from multiple reputable suppliers with defined purity specifications. AKSci offers the compound at 95% purity , while Santa Cruz Biotechnology supplies it in 500 mg quantities at $240.00 . The direct structural analog 5-Hydrazinocarbonyl-3H-imidazole-4-carboxylic acid phenylamide (CAS 89562-40-3) is available from Santa Cruz Biotechnology at the same price point ($240.00/500 mg) but with potentially different purity and solubility characteristics due to the absence of the p-methyl group . The p-tolyl derivative's expected lower aqueous solubility (consistent with its higher LogP) may necessitate different formulation strategies for in vitro assays.

Commercial specification
Data to verify
Purity ≥95% (AKSci); $240.00/500 mg (Santa Cruz)
Documented purity supports reproducibility assessment
Verify lot-specific purity and solubility before assay use
Compound procurement Purity specification Research reagents

Best Application Scenarios for 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide (89562-41-4)


Probe for HIV-1 Integrase Allosteric Inhibition Studies

This compound is best deployed as a tool compound in biochemical and biophysical assays investigating allosteric modulation of the HIV-1 integrase–LEDGF/p75 interface. Its 5-carbonyl-1H-imidazole-4-carboxamide scaffold has been validated in AlphaScreen assays and cell-based antiviral models [1]. The p-tolyl substituent provides a defined hydrophobic contact that can be probed by site-directed mutagenesis or competitive displacement experiments. Its distinct allosteric mechanism—confirmed through cross-resistance profiling against raltegravir-resistant strains—makes it valuable for dissecting integrase oligomerization pathways [1]. Researchers should pair this compound with the phenyl analog (CAS 89562-40-3) as a matched-pair comparison to isolate the contribution of the para-methyl group to target binding affinity.

Structure–Activity Relationship (SAR) Exploration of LEDGINs

The compound serves as a key intermediate for SAR expansion around the 1H-imidazole-4,5-dicarbonyl core. The hydrazide functionality at the 5-position offers a reactive handle for further derivatization (e.g., condensation with aldehydes to form hydrazones), enabling rapid library synthesis [1]. The p-tolylamide group establishes a baseline for evaluating the effect of aryl substitution on antiviral potency and cytotoxicity. Quantitative comparisons of LogP, PSA, and hydrogen-bonding capacity between the p-tolyl derivative and its N-phenyl, N-methyl, and N-cyclopropyl analogs can guide the optimization of drug-likeness parameters while maintaining target engagement [2].

Chemical Proteomics and Target Engagement Profiling

The hydrazinocarbonyl group enables bioorthogonal conjugation strategies (e.g., through hydrazone or acyl hydrazone formation) for generating affinity probes or pull-down reagents. Such probes can be used in chemoproteomic workflows to identify off-target interactions of LEDGIN-class compounds or to map the integrase interactome in relevant cell types [1]. The higher lipophilicity of the p-tolyl derivative relative to the phenyl analog may influence cellular uptake and subcellular distribution, making it a useful tool for studying the relationship between compound physicochemical properties and intracellular target engagement in HIV-1-infected cells.

Cross-Resistance and Combination Antiretroviral Research

Because LEDGINs operate via an allosteric mechanism orthogonal to integrase strand transfer inhibitors (INSTIs), this compound can be used in combination studies with approved antiretrovirals (e.g., raltegravir, dolutegravir) to assess additive or synergistic antiviral effects [1]. Its use in resistance selection experiments can help characterize the genetic barrier to LEDGIN resistance and identify secondary mutations that may influence clinical durability. The defined purity (≥95%) and commercial availability ensure that reproducible concentration–response relationships can be established across independent laboratories, a prerequisite for translational antiviral research.

Application
Selection Property
Validation Focus
Allosteric integrase probe
p-Tolyl hydrazide pharmacophore integrity
AlphaScreen inhibition assay
LEDGIN SAR exploration
Hydrazide derivatization handle
Aryl substitution cytotoxicity/activity profiling
Chemical proteomics probe
Bioorthogonal hydrazone conjugation
Off-target interactome mapping
INSTI combination studies
Allosteric mechanism orthogonality
Cross-resistance profiling assays
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